molecular formula C19H16BrClN2O4S B383820 4-[2-(2-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE

4-[2-(2-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE

Cat. No.: B383820
M. Wt: 483.8g/mol
InChI Key: QUZAXJJALYQHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE is a complex organic compound that features a morpholine ring, an oxazole ring, and various substituents including bromophenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenyl and chlorophenyl groups: These groups can be introduced through substitution reactions using brominated and chlorinated aromatic compounds.

    Attachment of the morpholine ring: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the oxazole ring or the aromatic substituents.

    Substitution: The bromophenyl and chlorophenyl groups might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenated compounds or organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(2-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound could be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

If the compound shows promising biological activity, it might be developed into a drug candidate for the treatment of various diseases.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(2-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-(2-Bromophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
  • 4-{2-(2-Chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

Uniqueness

The uniqueness of 4-[2-(2-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE might lie in its specific substituents, which could confer unique chemical properties or biological activities compared to similar compounds.

Properties

Molecular Formula

C19H16BrClN2O4S

Molecular Weight

483.8g/mol

IUPAC Name

4-[2-(2-bromophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C19H16BrClN2O4S/c20-16-4-2-1-3-15(16)17-22-18(19(27-17)23-9-11-26-12-10-23)28(24,25)14-7-5-13(21)6-8-14/h1-8H,9-12H2

InChI Key

QUZAXJJALYQHBF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3Br)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3Br)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.